molecular formula C19H14Br2O3 B1380539 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1438383-89-1

9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No.: B1380539
CAS No.: 1438383-89-1
M. Wt: 450.1 g/mol
InChI Key: NVSLOKHCHIFJDR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9-bromo-3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2O3/c20-8-17(22)11-1-3-13-12(5-11)9-24-18-7-14-10(6-15(13)18)2-4-16(21)19(14)23/h1,3,5-7,16H,2,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLOKHCHIFJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1Br)OCC4=C3C=CC(=C4)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131298
Record name 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-
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Molecular Weight

450.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438383-89-1
Record name 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-
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Record name 9-Bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo(c,g)chromen-8(9H)-one
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Record name 5H-Benzo[d]naphtho[2,3-b]pyran-8(9H)-one, 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-
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Record name 9-bromo-3-(bromoacetyl)-10,11-dihydro-5Hdibenzo[c,g]chromen-8(9H)-one
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Preparation Methods

Preparation of Key Intermediate (Compound of Formula IIa)

  • Starting Material: 4-bromo-3-methylbenzonitrile
  • Step: Bromination to introduce an additional bromine at the methyl group position
  • Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agent
  • Catalysts: Radical initiators such as 2,2′-azobis(2-methylpropionitrile) (AIBN) or alternatives like ammonium persulfate, manganese dioxide
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), or halogenated solvents like dichloromethane
  • Conditions: Temperature range 0 °C to reflux, preferably below 85 °C to control selectivity
  • Outcome: Formation of 4-bromo-3-(bromomethyl)benzonitrile (Formula IIa) with high purity, either isolated or used directly in next step.

Reaction of Compound IIa with Compound III to Form Compound IVa

  • Reaction: Nucleophilic substitution or coupling between the brominated benzonitrile derivative (Formula IIa) and a suitable phenolic or chromenone derivative (Formula III)
  • Base: Sodium hydroxide, potassium carbonate, cesium carbonate, or organic bases like triethylamine
  • Solvent: DMF, N-methylpyrrolidone (NMP), acetonitrile, or ethers such as THF
  • Temperature: Room temperature to reflux depending on solvent and base
  • Result: Formation of intermediate compound (Formula IVa) containing both bromine substituents and the extended aromatic system.

Cyclization to Form Compound V

  • Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3
  • Base: Potassium carbonate or similar carbonate bases
  • Solvent: Polar aprotic solvents like DMF or NMP
  • Conditions: Heating from room temperature up to reflux to promote ring closure
  • Purpose: Formation of the dibenzo[c,g]chromenone core via intramolecular cyclization
  • Note: Although palladium catalysts are used here, the process is optimized to minimize catalyst loading and cost.

Conversion to Compound VI and Final Transformation to Target Compound I

  • Steps: Functional group transformations such as halogenation, acetylation, or oxidation as required
  • Reagents: Brominating agents for selective introduction of the 2-bromoacetyl group
  • Conditions: Controlled temperature and solvent choice to maintain selectivity and yield
  • Outcome: Final product 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one with high purity and yield suitable for pharmaceutical intermediate use.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents / Catalysts Solvents Conditions Product / Intermediate Notes
1 4-bromo-3-methylbenzonitrile 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), AIBN (catalyst) DMF, ACN, THF, DCM 0 °C to reflux (<85 °C) 4-bromo-3-(bromomethyl)benzonitrile (IIa) Radical bromination, isolation optional
2 Compound IIa + Compound III Base (NaOH, K2CO3, Et3N) DMF, NMP, THF, ACN RT to reflux Compound IVa Nucleophilic substitution or coupling
3 Compound IVa Pd catalyst (Pd(PPh3)4, Pd2(dba)3), base DMF, NMP RT to reflux Compound V Cyclization to form chromenone core
4 Compound V Brominating agents, acetylation reagents Appropriate organic solvent Controlled temperature Compound VI → Target Compound I Final halogenation and acetylation steps

Research Findings and Advantages

  • The described process improves upon prior art by reducing reliance on expensive palladium-catalyzed cross-couplings in early steps, focusing their use mainly in the cyclization step to improve cost-effectiveness.
  • Use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent offers selective bromination under mild conditions with high yield and purity.
  • The process is amenable to scale-up due to mild reaction conditions and availability of starting materials.
  • The intermediates and final product exhibit high chemical purity suitable for pharmaceutical synthesis.
  • The process has been patented and validated, indicating industrial relevance and robustness.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present. For example, the bromoacetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Cyclization Reactions: : The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of various heterocyclic compounds.

Common Reagents and Conditions

    Bromine (Br2): or for bromination.

    Bromoacetyl chloride: for bromoacetylation.

    Pyridine: or other bases to facilitate acylation reactions.

    Lithium aluminum hydride (LiAlH4): for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while cyclization reactions can produce complex heterocyclic structures.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of dibenzochromene derivatives, including 9-bromo compounds, in combating viral infections. For instance, compounds structurally similar to 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one have been investigated for their efficacy against Hepatitis C virus (HCV) NS5A protein inhibitors. These studies suggest that such compounds could be developed into therapeutic agents for chronic viral infections .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that dibenzochromenes can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression. In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting a pathway for the development of new cancer therapies .

Fluorescent Probes

Due to its unique structure, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biomolecular interactions in real-time .

Case Studies

Study TitleFocusFindings
Discovery of New Coumarin-Based LeadAnticancer ActivityIdentified potential CDK4 inhibitors with selective cytotoxic effects on cancer cells .
Antiviral Activity of DibenzochromenesViral InhibitionDemonstrated efficacy against HCV by targeting NS5A protein .
Development of Fluorescent ProbesImaging TechniquesExplored the use of dibenzochromenes as effective fluorescent markers in live-cell imaging .

Mechanism of Action

The mechanism by which 9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one exerts its effects is largely dependent on its interactions with molecular targets. The presence of bromine atoms and the bromoacetyl group can facilitate binding to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 9-Bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
  • CAS Number : 1438383-89-1
  • Molecular Formula : C₁₉H₁₄Br₂O₃
  • Molecular Weight : 450.12 g/mol

Structural Features The compound features a dibenzo[c,g]chromenone core with a bromine substituent at position 9 and a bromoacetyl group at position 3. The fused aromatic system and electron-withdrawing bromine atoms enhance its electrophilicity, making it a versatile intermediate in organic synthesis .

Applications
Primarily used as a pharmaceutical intermediate, it is critical in synthesizing antiviral agents like Velpatasvir (used for hepatitis C treatment) . Its reactivity enables functionalization of heterocyclic scaffolds, particularly in coupling reactions to form bioactive molecules .

Physicochemical Properties

  • Purity : ≥97% (pharmaceutical grade)
  • Storage : Requires inert atmosphere and storage at 2–8°C to prevent degradation
  • Safety: Classified as non-hazardous under UN GHS standards, though precautions against dust inhalation and skin contact are advised .
Key Structural and Functional Analogues

The following table compares the target compound with structurally related intermediates and derivatives:

Compound Name (CAS) Structural Differences Reactivity/Applications Toxicity (Oral LD₅₀, Rat) References
9-Bromo-3-(2-bromoacetyl)-...-one (1438383-89-1) Bromine at C9, bromoacetyl at C3 Velpatasvir intermediate; cross-coupling reactions >2000 mg/kg
3-Acetyl-10,11-dihydro-...-one (1438383-92-6) Acetyl (no bromine) at C3; no bromine at C9 Precursor for fluorophores; limited bioactivity No data
3-(2-Bromoacetyl)-10,11-dihydro-...-one (1378390-29-4) Bromoacetyl at C3; no bromine at C9 Intermediate for kinase inhibitors No data
3-(2-Bromoacetyl)-2H-chromen-2-one Simpler coumarin backbone; lacks fused rings Anticancer agent synthesis (e.g., hybrid thiazoles) 500–1000 mg/kg (estimated)
Critical Analysis of Differences

Substituent Effects on Reactivity The bromoacetyl group at C3 in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) to form heterocycles. This contrasts with the non-brominated acetyl derivative (CAS 1438383-92-6), which is less reactive . The bromine at C9 sterically hinders certain reactions but stabilizes intermediates via resonance, critical for constructing complex scaffolds in antiviral drugs .

Biological Activity

  • Hybrid coumarin derivatives (e.g., thiazole- or pyrazole-coupled analogs) exhibit potent anticancer activity (IC₅₀ <10 µM in some cell lines) but higher toxicity . In contrast, the target compound is optimized for synthetic utility rather than direct bioactivity, reflecting its role as an intermediate .

Safety Profile

  • The target compound’s low acute toxicity (LD₅₀ >2000 mg/kg) contrasts with simpler brominated coumarins (e.g., 3-(2-bromoacetyl)-2H-chromen-2-one), which may exhibit higher toxicity due to increased bioavailability .

Industrial Relevance The target compound is produced at scale (25 kg batches) with >99% purity, ensuring reliability for pharmaceutical manufacturing .

Challenges and Limitations
  • Handling Sensitivity : Requires strict temperature control to prevent decomposition, unlike more stable analogs like 3-acetyl derivatives .
  • Regulatory Status: Not listed in major chemical inventories (e.g., TSCA, EINECS), complicating international trade despite its non-hazardous classification .

Biological Activity

9-Bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, with the CAS number 1438383-89-1, is a synthetic compound that has garnered interest due to its potential biological activities. This compound is an important intermediate in the synthesis of velpatasvir, an antiviral drug used in the treatment of hepatitis C. This article aims to explore the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C19_{19}H14_{14}Br2_{2}O3_{3}
  • Molecular Weight : 450.12 g/mol
  • Purity : >97%
  • Density : Not specified
  • Melting Point : Not specified

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor in the synthesis of velpatasvir. Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis C virus (HCV).

The mechanism by which this compound exerts its antiviral effects is linked to its ability to inhibit viral replication. As an intermediate in the synthesis of velpatasvir, it plays a crucial role in the production of a drug that inhibits the NS5A protein of HCV, which is essential for viral replication and assembly.

Antiviral Activity

  • Study on Velpatasvir Efficacy :
    • A study demonstrated that velpatasvir, synthesized from this compound, achieved a cure rate of 83–98% for patients with chronic hepatitis C when combined with sofosbuvir .
    • The effectiveness of velpatasvir highlights the importance of its intermediates like this compound in developing effective treatments.

Synthesis and Yield

  • Synthesis Methodologies :
    • Novel synthetic routes have been developed to produce this compound efficiently, utilizing readily available raw materials and achieving high yields. These methods emphasize cost-effectiveness while maintaining purity .
    • The synthesis involves several steps including bromination and cyclization processes that are critical for obtaining the desired compound with minimal impurities.

Data Table: Biological Activity and Synthesis Parameters

ParameterValue
Compound NameThis compound
CAS Number1438383-89-1
Molecular Weight450.12 g/mol
Purity>97%
Antiviral ActivityEffective against HCV
Synthesis YieldHigh (exact yield varies by method)

Q & A

Q. What experimental evidence resolves debates about the compound’s potential as a kinase inhibitor vs. a prodrug intermediate?

  • Methodological Answer :
  • Enzymatic Assays : Test inhibitory activity against common kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Metabolic Studies : Incubate with liver microsomes to detect activation (e.g., de-bromination) indicative of prodrug behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Reactant of Route 2
Reactant of Route 2
9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

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